Bromohydroquinone

Description

The exact mass of the compound Bromohydroquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3977. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bromohydroquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromohydroquinone including the price, delivery time, and more detailed information at info@benchchem.com.

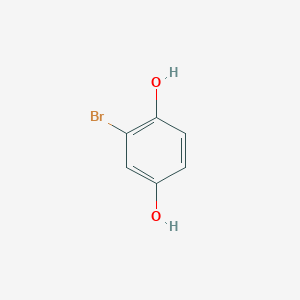

Structure

3D Structure

Properties

IUPAC Name |

2-bromobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFDOIWRJDGBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060397 | |

| Record name | 1,4-Benzenediol, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown solid; [Acros Organics MSDS] | |

| Record name | 2-Bromohydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-69-7 | |

| Record name | 2-Bromo-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromohydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33BAR0J2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the CAS number for Bromohydroquinone?

CAS Number: 583-69-7

This technical guide provides an in-depth overview of Bromohydroquinone, also known as 2-bromo-1,4-benzenediol, tailored for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, biological activities, and experimental protocols.

Chemical and Physical Properties

Bromohydroquinone is a halogenated derivative of hydroquinone (B1673460). The introduction of a bromine atom to the hydroquinone structure influences its chemical reactivity and physical properties.[1] A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 583-69-7 | [2][3] |

| Molecular Formula | BrC₆H₃(OH)₂ | |

| Molecular Weight | 189.01 g/mol | [2] |

| Melting Point | 112-116 °C | [3] |

| Appearance | White to light yellow powder or crystals | [4] |

| Synonyms | 2-Bromo-1,4-benzenediol, Bromoquinol, 2-Bromohydroquinone | [2][4][5] |

| InChI Key | REFDOIWRJDGBHY-UHFFFAOYSA-N | [3] |

| SMILES | Oc1ccc(O)c(Br)c1 | [3] |

Spectroscopic Data

Vibrational spectral measurements for Bromohydroquinone have been conducted using infrared (4000-400 cm⁻¹) and Raman (3500-50 cm⁻¹) spectroscopy.[6] The infrared spectrum indicates O-H...O bonding, similar to hydroquinone.[6] Detailed assignments of the observed spectra have been performed using computational methods, revealing changes in bond lengths and angles near the bromine atom compared to hydroquinone.[6]

Synthesis of Brominated Hydroquinones

A common method for the synthesis of brominated hydroquinones involves the electrophilic substitution of a hydroquinone derivative. For instance, the bromination of methyl hydroquinone has been achieved with a high yield using N-Bromosuccinimide (NBS) as the brominating agent and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as a radical initiator in a suitable solvent like chloroform (B151607).[7]

Experimental Protocol: Synthesis of Bromo Methyl Hydroquinone[8]

This protocol describes the synthesis of a related compound, bromo methyl hydroquinone, which illustrates a general approach to brominating hydroquinone derivatives.

-

Materials :

-

Methyl hydroquinone

-

N-Bromosuccinimide (NBS)

-

2,2'-azobis(2-methylpropionitrile) (AIBN)

-

Chloroform (solvent)

-

-

Procedure :

-

Dissolve methyl hydroquinone in chloroform.

-

Add NBS and a catalytic amount of AIBN to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water to remove any unreacted NBS and succinimide (B58015) byproduct.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the pure bromo methyl hydroquinone.

-

The yield of the brominated product is significantly affected by the choice of solvent, with chloroform providing the highest yield in the reported study.[7]

Applications in Research and Development

Bromohydroquinone serves as a valuable intermediate in organic synthesis. It has been utilized in the synthesis of π-conjugated polymers and as a precursor in the preparation of 2-bromobenzoquinone.[8][9] In the context of drug design, the introduction of a bromine atom into a molecule can favorably alter its therapeutic activity and metabolic profile.[10]

Biological Activity and Signaling Pathways

Bromohydroquinone has been investigated for its biological effects, particularly in the context of toxicology and pharmacology.

Cyclooxygenase (COX) Inhibition

Studies on bromo methyl hydroquinone, a related compound, have shown that it acts as a potent inhibitor of both COX-1 and COX-2 enzymes.[7] The presence of the bromine atom was found to be crucial for its enhanced anti-inflammatory activity compared to the non-brominated parent compound.[7]

Putative Signaling Pathway in Toxicity

While a specific signaling pathway for Bromohydroquinone is not extensively detailed in the available literature, its metabolite, bromoquinone, is known to induce cellular toxicity. Related quinones, such as 1,4-benzoquinone (B44022) (a metabolite of benzene), have been shown to induce the production of reactive oxygen species (ROS), which in turn can activate the ERK/MAPK signaling pathway.[11] This pathway is implicated in cell proliferation and survival. The prolonged activation of ERK1/2 by quinone metabolites may contribute to leukemogenic processes.[11] It is plausible that Bromohydroquinone, through its oxidation to bromoquinone, could exert its effects via a similar ROS-mediated activation of cellular signaling pathways.

Nephrotoxicity

Bromohydroquinone has been identified as a metabolite of bromobenzene (B47551) and is implicated in its nephrotoxicity. Its glutathione (B108866) conjugates are also known to cause renal proximal tubular necrosis.[8] Furthermore, Bromohydroquinone has been shown to exhibit mitochondrial toxicity in renal proximal tubules.[8]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of Bromohydroquinone derivatives.

References

- 1. Bromohydroquinone | 583-69-7 | Benchchem [benchchem.com]

- 2. 2-Bromo-1,4-benzenediol | C6H5BrO2 | CID 68502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 溴氢醌 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. ブロモヒドロキノン | Bromohydroquinone | 583-69-7 | 東京化成工業株式会社 [tcichemicals.com]

- 5. Bromohydroquinone 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Bromohydroquinone 97 583-69-7 [sigmaaldrich.com]

- 9. 溴氢醌 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Bromohydroquinone: A Technical Overview of its Core Molecular Properties

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of a compound's fundamental properties is paramount. This guide provides a focused summary of the molecular formula and weight of bromohydroquinone, a key aromatic organic compound.

Core Molecular Data

Bromohydroquinone, also known as 2-bromo-1,4-benzenediol, is a substituted hydroquinone. Its fundamental molecular attributes are summarized below.

| Property | Value | References |

| Molecular Formula | C₆H₅BrO₂ | [1][2][3] |

| BrC₆H₃(OH)₂ | ||

| Molecular Weight | 189.01 g/mol | [1][2][3] |

The molecular formula indicates that each molecule of bromohydroquinone contains six carbon atoms, five hydrogen atoms, one bromine atom, and two oxygen atoms.[1][2][3] The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for analytical procedures such as mass spectrometry.[1]

Experimental Protocols

The determination of the molecular weight and formula of a chemical compound like bromohydroquinone is typically achieved through standard analytical techniques. These methods include:

-

Mass Spectrometry: To determine the mass-to-charge ratio of the ionized molecule, providing a highly accurate molecular weight.

-

Elemental Analysis: To determine the percentage composition of each element (carbon, hydrogen, bromine, oxygen), which is then used to derive the empirical and molecular formula.

Detailed, step-by-step experimental protocols for these well-established techniques are widely available in standard analytical chemistry literature and are not specific to this compound.

Visualizations

As this technical guide focuses solely on the fundamental and discrete data points of molecular weight and formula, there are no signaling pathways, complex experimental workflows, or logical relationships to depict. Therefore, a Graphviz diagram is not applicable to the scope of this document.

References

Solubility of Bromohydroquinone in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Solubility Profile of Bromohydroquinone

Quantitative solubility data for bromohydroquinone in common organic solvents is not extensively documented in scientific literature. However, based on the principle of "like dissolves like" and the known solubility of its parent compound, hydroquinone (B1673460), and similar structures like para-bromophenol, a qualitative solubility profile can be predicted.[1][2] The presence of two hydroxyl groups on the benzene (B151609) ring makes bromohydroquinone a polar molecule capable of hydrogen bonding. The addition of a bromine atom increases its molecular weight and introduces a lipophilic character.

The following table summarizes the predicted qualitative solubility of bromohydroquinone. These predictions are intended as a guide for solvent selection in experimental work.

| Solvent | Chemical Formula | Solvent Class | Predicted Solubility | Rationale |

| Methanol | CH₃OH | Polar Protic | Highly Soluble | The hydroxyl groups of bromohydroquinone can form strong hydrogen bonds with methanol. Hydroquinone exhibits high solubility in alcohols.[1][3] |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[1][3] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Acetone can act as a hydrogen bond acceptor for the hydroxyl groups of bromohydroquinone. Hydroquinone is soluble in acetone.[1][3] |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | Moderately Polar | Moderately Soluble | Ethyl acetate is a moderately polar solvent and is expected to be a reasonable solvent for bromohydroquinone. |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Sparingly Soluble | While hydroquinone has some solubility in dichloromethane, the polarity of bromohydroquinone may limit its solubility in this less polar solvent.[4] |

| Chloroform (B151607) | CHCl₃ | Halogenated | Sparingly Soluble | Similar to dichloromethane, chloroform is a relatively non-polar solvent. Para-bromophenol shows solubility in chloroform.[2] |

| Toluene (B28343) | C₇H₈ | Aromatic Hydrocarbon | Poorly Soluble | The non-polar nature of toluene makes it a poor solvent for the polar bromohydroquinone. |

| Hexane (B92381) | C₆H₁₄ | Aliphatic Hydrocarbon | Insoluble | As a non-polar solvent, hexane is not expected to dissolve the polar bromohydroquinone. |

| Water | H₂O | Polar Protic | Sparingly Soluble | Hydroquinone is moderately soluble in water.[1][3] The bromine atom may slightly decrease the solubility in water compared to the parent compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for bromohydroquinone, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[5][6]

Materials and Equipment

-

Bromohydroquinone (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Thermostatically controlled oven

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of bromohydroquinone to a series of vials containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

-

Equilibration:

-

Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient duration to allow the system to reach thermodynamic equilibrium. A typical equilibration time is 24 to 72 hours. It is recommended to determine the optimal equilibration time by taking measurements at different time points until the concentration of the solute remains constant.[5][6]

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or solvent-rinsed pipette.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis and Dilution:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the concentration of bromohydroquinone in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible spectrophotometry.

-

Prepare a calibration curve using standard solutions of known bromohydroquinone concentrations to quantify the amount in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility of bromohydroquinone in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of bromohydroquinone.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Bromohydroquinone from Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bromohydroquinone from hydroquinone (B1673460), a critical process for generating valuable intermediates in drug discovery and development. Brominated hydroquinones serve as versatile building blocks in the synthesis of a wide array of biologically active molecules, including anti-inflammatory and anti-cancer agents. This document details various synthetic methodologies, presents quantitative data for reaction optimization, provides explicit experimental protocols, and explores the biological relevance of these compounds through signaling pathway diagrams.

Synthetic Methodologies for Bromination of Hydroquinone

The direct bromination of hydroquinone can yield a range of products, from mono- to tetra-substituted derivatives. The degree of bromination is primarily controlled by the choice of brominating agent, solvent, reaction temperature, and stoichiometry.

Synthesis of Monobromohydroquinone

Achieving selective monobromination of hydroquinone requires careful control of reaction conditions to prevent over-bromination. A common approach involves the use of a milder brominating agent or a stoichiometric amount of a stronger one in a suitable solvent.

Synthesis of Dibromohydroquinones

The synthesis of dibromohydroquinones, such as 2,5-dibromohydroquinone (B82636) and 2,6-dibromohydroquinone, typically involves the use of a slight excess of the brominating agent compared to the synthesis of the mono-substituted product. The isomer distribution can be influenced by the solvent and reaction temperature. A detailed protocol for the synthesis of 2,5-dibromohydroquinone is provided below.

Synthesis of Tetrabromohydroquinone (B181579)

Exhaustive bromination of hydroquinone leads to the formation of tetrabromohydroquinone. This reaction is generally carried out with a significant excess of the brominating agent under more forcing conditions.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of brominated hydroquinones, allowing for easy comparison of reaction conditions and outcomes.

| Product | Brominating Agent | Solvent System | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2,5-Dibromohydroquinone | Bromine (Br₂) | Glacial Acetic Acid | Room Temperature | 12 hours | 85 | [1] |

| Bromomethyl hydroquinone | N-Bromosuccinimide (NBS) / AIBN | Chloroform (B151607) | Reflux | 3 hours | 79.2 | [1] |

| Tetrabromohydroquinone | Bromine (Br₂) | Chloroform / Methanol | 25-40 then Reflux | 1.5 hours addition, 1 hour reflux | 75-92.4 | [2] |

Experimental Protocols

The following are detailed methodologies for the synthesis of specific bromohydroquinone derivatives.

Synthesis of 2,5-Dibromohydroquinone

This protocol describes the synthesis of 2,5-dibromo-1,4-benzenediol from hydroquinone using elemental bromine.[1]

Materials:

-

Hydroquinone (20 g, 182 mmol)

-

Glacial Acetic Acid (200 mL)

-

Bromine (60.9 g, 381 mmol)

-

Ice

-

Distilled water

Equipment:

-

1 L three-necked flask

-

Nitrogen inlet and gas outlet

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a 1 L three-necked flask fitted with a nitrogen inlet and a gas outlet, add hydroquinone (20 g, 182 mmol) and 200 mL of glacial acetic acid.

-

Place the flask in an ice bath and initiate a slow stream of nitrogen gas.

-

Slowly add bromine (60.9 g, 381 mmol) dropwise through a dropping funnel over 20 minutes. A white solid will gradually precipitate.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, cool the mixture in an ice bath.

-

Collect the white solid product by filtration and wash with cold water until the filtrate is neutral.

-

Dry the final product, 2,5-dibromo-1,4-benzenediol, under vacuum. The expected yield is approximately 41.4 g (85%).[1]

Synthesis of Tetrabromohydroquinone

This protocol details the synthesis of tetrabromohydroquinone using elemental bromine in a mixed solvent system.[2]

Materials:

-

Hydroquinone (27.5 g, 0.25 mol)

-

Chloroform (300 mL)

-

Methanol (proportional to chloroform, see reference)

-

Liquid Bromine (160 g, 1.0 mol)

Equipment:

-

1 L reaction flask

-

Dropping funnel

-

Stirrer

-

Thermometer

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

In a one-liter reaction flask equipped with a dropping funnel, stirrer, thermometer, and reflux condenser, dissolve 27.5 g of hydroquinone in a mixed solvent of chloroform and methanol.

-

Add 160 g of liquid bromine dropwise over a period of 1.5 hours, maintaining the temperature between 25-40°C.

-

After the addition is complete, heat the reaction mixture to reflux for one hour.

-

Cool the mixture to room temperature and filter to collect the precipitated crystalline product.

-

The product can be further purified by recrystallization.

Purification of Bromohydroquinones

The primary method for the purification of crude bromohydroquinone products is recrystallization. The choice of solvent is crucial for obtaining high-purity crystals.

General Recrystallization Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield of the precipitate.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

For specific brominated hydroquinones, suitable recrystallization solvents may include ethanol-water mixtures or other organic solvents, which should be determined based on the solubility of the specific compound.

Biological Significance and Signaling Pathways

Brominated hydroquinones and their derivatives have garnered significant interest in drug development due to their diverse biological activities. Their mechanisms of action often involve the modulation of key signaling pathways implicated in inflammation and cancer.

Inhibition of the Cyclooxygenase (COX) Pathway

Certain brominated hydroquinone derivatives have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting these enzymes, bromohydroquinones can effectively reduce inflammation.

Caption: Inhibition of the COX pathway by a bromohydroquinone derivative.

Modulation of the Nrf2 Signaling Pathway

Hydroquinone and its metabolites are known to interact with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] This pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, which can be induced by compounds like hydroquinone, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.

Caption: Activation of the Nrf2 signaling pathway by hydroquinone-induced oxidative stress.

Conclusion

The synthesis of bromohydroquinones from hydroquinone offers a versatile platform for the development of novel therapeutic agents. By carefully selecting the synthetic methodology, researchers can control the degree of bromination to produce a variety of derivatives with distinct biological activities. The protocols and data presented in this guide provide a solid foundation for the synthesis, purification, and biological evaluation of these important compounds. Further research into the specific interactions of bromohydroquinones with signaling pathways such as COX and Nrf2 will undoubtedly unveil new opportunities for drug discovery and development.

References

An In-depth Technical Guide to the Electrophilic Bromination of Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and factors influencing the electrophilic bromination of hydroquinone (B1673460). This reaction is of significant interest in organic synthesis due to the utility of brominated hydroquinones as versatile intermediates in the development of pharmaceuticals and other functional materials.

Core Concepts: Mechanism of Electrophilic Bromination

The electrophilic bromination of hydroquinone is a classic example of an electrophilic aromatic substitution (EAS) reaction. However, the presence of two strongly activating hydroxyl (-OH) groups on the aromatic ring introduces complexities, including a competing oxidation pathway. The dominant reaction pathway is highly dependent on the choice of brominating agent, solvent, and the presence of catalysts.

Electrophilic Aromatic Substitution (EAS) Pathway

The hydroxyl groups of hydroquinone are powerful activating groups and ortho, para-directors.[1][2][3] This is due to the donation of a lone pair of electrons from the oxygen atom into the benzene (B151609) ring's π-system, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[1][2]

The general mechanism for the electrophilic aromatic substitution of hydroquinone with bromine proceeds through the following steps:

-

Generation of the Electrophile: In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), molecular bromine (Br₂) is polarized to generate a more potent electrophile, the bromonium ion (Br⁺).[4] With highly activated rings like hydroquinone, the reaction can sometimes proceed without a catalyst, especially in polar solvents.[1]

-

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the hydroquinone ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and, importantly, onto the oxygen atoms of the hydroxyl groups, which provides significant stabilization.

-

Deprotonation and Re-aromatization: A weak base, such as the FeBr₄⁻ formed during the electrophile generation step or a solvent molecule, removes a proton from the carbon atom bearing the bromine. This restores the aromaticity of the ring, yielding the brominated hydroquinone product and regenerating the catalyst.

The substitution pattern is dictated by the directing effect of the two hydroxyl groups. The initial bromination occurs at one of the positions ortho to a hydroxyl group (positions 2, 3, 5, and 6 are all equivalent in the starting material). Subsequent brominations will be directed by both the hydroxyl groups and the newly introduced bromine atom. Due to the strong activation by the hydroxyl groups, polysubstitution is common and can be difficult to control.[4]

Competing Oxidation Pathway

A significant competing reaction in the bromination of hydroquinone is oxidation to form p-benzoquinone or its brominated derivatives.[5][6] Hydroquinone is readily oxidized, and bromine is a sufficiently strong oxidizing agent to facilitate this transformation.[6][7] This oxidation pathway is particularly favored in polar, protic solvents and in the absence of a strong Lewis acid catalyst. The reaction with bromine can lead to the quantitative formation of the corresponding quinones.[6] In some cases, the final product of direct bromination in solvents like acetic acid or methanol (B129727) is bromanil (B121756) (tetrabromo-p-benzoquinone), which is an oxidation product.[5]

Quantitative Data Summary

The yield and product distribution of the electrophilic bromination of hydroquinone are highly sensitive to the reaction conditions. The following tables summarize key quantitative data from various experimental setups.

| Brominating Agent | Solvent System | Catalyst | Product(s) | Yield (%) | Reference |

| Br₂ | Glacial Acetic Acid | None | 2,5-Dibromohydroquinone | 85 | [8] |

| Br₂ | Chloroform (B151607)/Methanol | None | Tetrabromohydroquinone (B181579) | 75-84.5 | [5] |

| NBS/AIBN | Chloroform | AIBN (initiator) | Bromomethyl dihydroquinone | 79.2 | [9] |

| NBS/AIBN | Dichloromethane | AIBN (initiator) | Bromomethyl dihydroquinone | 51.7 | [9] |

| NBS/AIBN | Ethyl Acetate | AIBN (initiator) | Bromomethyl dihydroquinone | 50.4 | [9] |

| NBS/AIBN | n-Hexane | AIBN (initiator) | Bromomethyl dihydroquinone | 32 | [9] |

Table 1: Influence of Brominating Agent and Solvent on Product Yield.

| Reactant Ratio (Br₂:Hydroquinone) | Solvent | Temperature | Product | Yield (%) | Reference |

| 4.04:1 | Chloroform/Methanol | Reflux | Tetrabromohydroquinone | 81 | [5] |

| 2.09:1 | Glacial Acetic Acid | Room Temp | 2,5-Dibromohydroquinone | 85 | [8] |

Table 2: Effect of Stoichiometry and Temperature on Bromination Outcome.

Experimental Protocols

The following are detailed methodologies for the synthesis of specific brominated hydroquinones.

Synthesis of 2,5-Dibromohydroquinone

This protocol describes the direct bromination of hydroquinone in glacial acetic acid to yield 2,5-dibromohydroquinone.[8]

Materials:

-

Hydroquinone (20 g, 182 mmol)

-

Glacial Acetic Acid (200 mL)

-

Bromine (60.9 g, 381 mmol)

-

1 L three-necked flask

-

Dropping funnel

-

Nitrogen inlet and gas outlet

-

Ice bath

-

Magnetic stirrer

Procedure:

-

To a 1 L three-necked flask equipped with a nitrogen inlet, a gas outlet, and a magnetic stirrer, add hydroquinone (20 g) and glacial acetic acid (200 mL).

-

Place the flask in an ice bath and begin purging with nitrogen gas.

-

Slowly add bromine (60.9 g) dropwise via a dropping funnel over a period of 20 minutes. A white solid will gradually precipitate during the addition.

-

After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 12 hours.

-

Upon completion of the reaction, cool the mixture in an ice bath.

-

Collect the white solid product by filtration and wash with cold water until the filtrate is neutral.

-

Dry the final product, 2,5-dibromo-1,4-benzenediol, under vacuum. The expected yield is approximately 41.4 g (85%).[8]

Characterization:

-

¹H NMR (300 MHz, CDCl₃): δ 7.14 (s, 2H), 5.2 (br s, 2H).[8]

Synthesis of Tetrabromohydroquinone

This procedure outlines the synthesis of tetrabromohydroquinone using a mixed solvent system of chloroform and methanol.[5]

Materials:

-

Hydroquinone (27.5 g, 0.25 mol)

-

Chloroform (300 mL)

-

Methanol (variable, e.g., 85 mL for one example)

-

Liquid Bromine (160 g, 1.0 mol)

-

1 L reaction flask with dropping funnel, stirrer, thermometer, and reflux condenser

Procedure:

-

In a 1 L reaction flask, dissolve hydroquinone (27.5 g) in a mixed solvent of chloroform (300 mL) and methanol (85 mL).

-

With stirring, add liquid bromine (160 g) dropwise over 1.5 hours, maintaining the temperature between 25-40 °C.

-

After the addition is complete, heat the reaction mixture to reflux for one hour.

-

Cool the mixture to room temperature.

-

Filter the precipitated crystalline product.

-

Dry the product. The product can be identified by melting point and infrared spectroscopy as substantially pure tetrabromohydroquinone. A yield of 75% was reported for these specific quantities.[5]

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the electrophilic bromination of hydroquinone.

Caption: Electrophilic Aromatic Substitution Pathway.

Caption: Competing Oxidation Pathway.

Caption: General Experimental Workflow.

References

- 1. savemyexams.com [savemyexams.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US3143576A - Process for making tetrabromohydroquinone - Google Patents [patents.google.com]

- 6. Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 8. 2,5-DIBROMOHYDROQUINONE | 14753-51-6 [chemicalbook.com]

- 9. japsonline.com [japsonline.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Bromohydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for bromohydroquinone. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound. The guide presents a detailed analysis of the NMR spectra, including tabulated chemical shifts, coupling constants, and integration values, alongside the experimental protocols for data acquisition.

Introduction to Bromohydroquinone and the Importance of NMR Analysis

Bromohydroquinone (2-bromo-1,4-benzenediol) is a substituted aromatic organic compound. As a derivative of hydroquinone, it and its related compounds are of interest in various fields, including medicinal chemistry and materials science, due to their redox properties and potential as building blocks for more complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. ¹H NMR provides detailed information about the proton environments and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. Accurate NMR spectral data is crucial for confirming the identity, purity, and structure of synthesized bromohydroquinone, which is a critical step in any research or development workflow.

¹H NMR Spectral Data of Bromohydroquinone

The ¹H NMR spectrum of bromohydroquinone provides valuable information about the electronic environment of the protons on the aromatic ring and the hydroxyl groups. The substitution of a bromine atom and two hydroxyl groups on the benzene (B151609) ring leads to a distinct splitting pattern and chemical shifts for the remaining aromatic protons.

Table 1: ¹H NMR Spectral Data for Bromohydroquinone in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.15 | s | - | 1H | OH (at C4) |

| 8.85 | s | - | 1H | OH (at C1) |

| 6.89 | d | 2.9 | 1H | H-3 |

| 6.74 | d | 8.8 | 1H | H-6 |

| 6.64 | dd | 8.8, 2.9 | 1H | H-5 |

Note: The chemical shifts of the hydroxyl protons are concentration and temperature dependent and may appear as broad singlets.

¹³C NMR Spectral Data of Bromohydroquinone

The proton-decoupled ¹³C NMR spectrum of bromohydroquinone displays six distinct signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the electronegativity of the bromine and oxygen substituents.

Table 2: ¹³C NMR Spectral Data for Bromohydroquinone in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 150.1 | C-4 |

| 146.9 | C-1 |

| 119.4 | C-6 |

| 117.8 | C-5 |

| 115.7 | C-3 |

| 109.8 | C-2 |

Experimental Protocols

The following section outlines a typical experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of bromohydroquinone.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of bromohydroquinone for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. DMSO-d₆ is capable of dissolving bromohydroquinone and its residual solvent peak does not interfere with the signals of interest.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or vortexing may be applied to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a standard 5 mm NMR tube. Ensure that no solid particles are transferred, as they can adversely affect the spectral quality.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters

The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, depending on the sample concentration and spectrometer sensitivity.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-160 ppm.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or to the TMS signal (δ = 0.00 ppm).

-

Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of bromohydroquinone, from sample preparation to final data interpretation.

This guide provides the essential ¹H and ¹³C NMR spectral data and a standardized protocol for the analysis of bromohydroquinone. Adherence to these guidelines will aid in the reliable and reproducible characterization of this important chemical compound.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Bromohydroquinone Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for analyzing bromohydroquinone and its characteristic functional groups using Infrared (IR) spectroscopy. This powerful analytical technique is instrumental in identifying the molecular structure and vibrational modes of bromohydroquinone, a key intermediate in various chemical syntheses. This document outlines the theoretical basis for its spectral features, detailed experimental protocols for sample analysis, and a summary of its key vibrational frequencies.

Introduction to the Infrared Spectroscopy of Bromohydroquinone

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds. These vibrations occur at specific frequencies corresponding to the energy of the absorbed radiation. For a molecule like bromohydroquinone (BrC₆H₃(OH)₂), the IR spectrum reveals a unique fingerprint of its functional groups, including the hydroxyl (O-H), carbon-oxygen (C-O), carbon-bromine (C-Br), and aromatic ring (C=C and C-H) bonds.

The position, intensity, and shape of the absorption bands in the IR spectrum provide valuable information about the molecular structure. For instance, the presence of strong intermolecular hydrogen bonding, a characteristic feature of hydroquinones, can be clearly identified through the broadening and shifting of the O-H stretching frequency.

Characteristic Vibrational Frequencies of Bromohydroquinone Functional Groups

The vibrational spectrum of bromohydroquinone is complex due to the coupling of various vibrational modes. However, several characteristic absorption bands can be assigned to its specific functional groups. The following table summarizes the key IR absorption frequencies for 2-bromohydroquinone, based on published research and established spectroscopic data.[1]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (hydroxyl) | Stretching (hydrogen-bonded) | ~3200 | Broad and strong absorption due to intermolecular O-H···O hydrogen bonding.[1] |

| Aromatic C-H | Stretching | 3100 - 3000 | Multiple weak to medium bands. |

| Aromatic C=C | In-ring stretching | 1600 - 1450 | Multiple bands of varying intensity, characteristic of the benzene (B151609) ring. |

| C-O (phenol) | Stretching | 1300 - 1200 | Strong absorption. |

| O-H (hydroxyl) | In-plane bending | 1200 - 1100 | Medium to strong absorption. |

| Aromatic C-H | Out-of-plane bending | 900 - 675 | Strong bands whose positions can indicate the substitution pattern on the aromatic ring. |

| C-Br (bromo) | Stretching | 690 - 515 | Weak to medium absorption in the lower frequency region. |

Note: The exact positions of the absorption bands can be influenced by the specific isomer of bromohydroquinone, the physical state of the sample, and the sample preparation method.

Experimental Protocol: Acquiring an IR Spectrum of Solid Bromohydroquinone

This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid bromohydroquinone sample using the Potassium Bromide (KBr) pellet technique. This method is widely used for solid samples as KBr is transparent in the mid-IR region.

Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Hydraulic press with a pellet die

-

Agate mortar and pestle

-

Analytical balance (4-decimal places)

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Bromohydroquinone sample

-

Spatula

-

Sample holder for the spectrometer

-

Acetone (B3395972) (for cleaning)

-

Drying oven or desiccator

Procedure

-

Preparation of Equipment: Thoroughly clean the agate mortar, pestle, and pellet die components with acetone and ensure they are completely dry to prevent moisture contamination. It is advisable to store the KBr and the cleaned equipment in a drying oven or desiccator prior to use.

-

Sample and KBr Preparation:

-

Weigh approximately 1-2 mg of the bromohydroquinone sample.

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample concentration should be between 0.5% and 1.0%.

-

Place the bromohydroquinone sample into the agate mortar and grind it to a very fine powder.

-

-

Mixing:

-

Add a small portion of the KBr to the ground sample in the mortar and mix gently.

-

Add the remaining KBr and continue to grind the mixture for 1-2 minutes until it is homogeneous and has a consistent, fine texture. Avoid prolonged grinding to minimize moisture absorption from the atmosphere.

-

-

Pellet Formation:

-

Carefully transfer the KBr-sample mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the bromohydroquinone pellet into the spectrometer.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Process the obtained spectrum to identify the characteristic absorption bands.

-

Compare the observed peak positions with the data in Table 1 and other reference spectra to confirm the presence of the expected functional groups.

-

Workflow for Infrared Spectroscopy Analysis

The following diagram illustrates the logical workflow of an FTIR spectroscopy experiment for a solid sample like bromohydroquinone.

Caption: Workflow of FTIR analysis for a solid sample.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of bromohydroquinone. By understanding the characteristic vibrational frequencies of its functional groups and following a meticulous experimental protocol, researchers can obtain high-quality spectra for structural confirmation, purity assessment, and reaction monitoring. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Bromohydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of bromohydroquinone. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quantification of this compound in various matrices. This document outlines the primary fragmentation pathways, presents quantitative data on major fragments, and details a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction to the Mass Spectrometry of Bromohydroquinone

Bromohydroquinone (2-Bromo-1,4-benzenediol) is an aromatic organic compound with the molecular formula C₆H₅BrO₂. Its analysis by mass spectrometry is crucial for its identification in environmental samples, as a metabolite in biological systems, and as a potential impurity or degradant in pharmaceutical preparations. Electron ionization (EI) is a common and effective method for the analysis of bromohydroquinone, inducing characteristic fragmentation patterns that serve as a molecular fingerprint.

A key feature in the mass spectrum of bromohydroquinone is the presence of a pair of molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This is due to the natural isotopic abundance of bromine, which exists as a mixture of ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio.[1][2]

Quantitative Fragmentation Pattern of Bromohydroquinone

The electron ionization mass spectrum of bromohydroquinone is characterized by distinct molecular ion peaks and a series of fragment ions resulting from the cleavage of specific bonds within the molecule. The relative intensities of these peaks are crucial for unambiguous identification.

Table 1: Major Fragments in the Electron Ionization Mass Spectrum of Bromohydroquinone

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 188 | [M]⁺ (C₆H₅⁷⁹BrO₂) | ~100 |

| 190 | [M]⁺ (C₆H₅⁸¹BrO₂) | ~98 |

| 109 | [M - Br]⁺ | Moderate |

| 81 | [C₆H₅O]⁺ | Low |

| 79 | [Br]⁺ | Low |

| 53 | [C₄H₅]⁺ | Moderate |

| 52 | [C₄H₄]⁺ | Low |

Note: Relative intensities are approximate and can vary slightly depending on the specific instrumentation and experimental conditions. The molecular ion peaks are observed at m/z 188 and 190, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.[3]

Proposed Fragmentation Pathways

The fragmentation of the bromohydroquinone molecular ion under electron ionization follows several predictable pathways common to aromatic and halogenated compounds. The primary fragmentation events are outlined below.

Initial Ionization

The process begins with the bombardment of the bromohydroquinone molecule with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion radical cation ([M]•⁺).

Caption: Ionization of Bromohydroquinone.

Primary Fragmentation Pathways

The energetically unstable molecular ion undergoes fragmentation through various pathways to form more stable ions.

Caption: Primary fragmentation of the molecular ion.

-

Loss of a Bromine Radical: A common fragmentation pathway for halogenated compounds is the homolytic cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (Br•) and the formation of a hydroquinone (B1673460) cation at m/z 109.

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation for phenols and hydroquinones involves the loss of a neutral carbon monoxide molecule from the aromatic ring, leading to a cyclopentadienyl-type radical cation.

-

Loss of Hydrogen Bromide (HBr): The elimination of a neutral hydrogen bromide molecule can also occur, although this is often a less favored pathway compared to the direct loss of the bromine radical.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to produce smaller, stable ions.

Caption: Secondary fragmentation pathways.

The ion at m/z 109 can subsequently lose a molecule of carbon monoxide to form an ion at m/z 81. Further fragmentation can lead to the formation of smaller hydrocarbon fragments, such as the ion at m/z 53.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a typical experimental setup for the analysis of bromohydroquinone using GC-MS with electron ionization.

Table 2: GC-MS Experimental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial: 70 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Final hold: 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 40 - 400 amu |

| Scan Rate | 2 scans/sec |

Sample Preparation

A stock solution of bromohydroquinone (1 mg/mL) is prepared in a suitable volatile solvent such as methanol (B129727) or acetone. Working standards are prepared by serial dilution of the stock solution. For complex matrices, a sample clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.

Derivatization (Optional)

For some applications, derivatization of the hydroxyl groups of bromohydroquinone with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) can improve chromatographic peak shape and reduce tailing.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the GC-MS analysis of bromohydroquinone.

Caption: GC-MS analysis workflow.

Conclusion

This technical guide has provided a comprehensive overview of the mass spectrometry fragmentation pattern of bromohydroquinone. The presented data and proposed fragmentation pathways, in conjunction with the detailed experimental protocol, offer a valuable resource for the accurate identification and analysis of this compound. The characteristic isotopic pattern of bromine, coupled with the predictable fragmentation of the hydroquinone moiety, allows for confident structural elucidation. Researchers and professionals in drug development and related fields can utilize this information to develop and validate analytical methods for bromohydroquinone in various applications.

References

- 1. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Bromo-1,4-benzenediol | C6H5BrO2 | CID 68502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electrochemical properties and redox potential of Bromohydroquinone

An in-depth technical guide on the electrochemical properties and redox potential of Bromohydroquinone.

Introduction

Bromohydroquinone, a halogenated derivative of hydroquinone (B1673460), is a molecule of significant interest for researchers, scientists, and drug development professionals. Its redox activity, modulated by the presence of a bromine atom, is crucial for its potential applications in various chemical and biological systems. The electron-withdrawing nature of the bromine substituent is anticipated to alter the electron density of the hydroquinone ring, thereby influencing its electrochemical behavior and redox potential.

This technical guide provides a detailed overview of the electrochemical properties of bromohydroquinone. Due to the limited availability of specific experimental data for bromohydroquinone in publicly accessible literature, this guide utilizes data from its parent compound, hydroquinone, as a foundational reference. The principles of cyclic voltammetry and the expected electronic effects of halogen substitution are discussed to provide a comprehensive understanding of the electrochemical characteristics of bromohydroquinone.

Electrochemical Properties and Redox Potential

The electrochemical behavior of hydroquinone and its derivatives is characterized by a reversible two-electron, two-proton transfer process, where the hydroquinone is oxidized to the corresponding benzoquinone.

Quantitative Data for Hydroquinone (Reference)

The formal potential (E°') of the hydroquinone/benzoquinone redox couple is highly dependent on the pH of the solution. The following table summarizes the key electrochemical parameters for hydroquinone at various pH values, obtained via cyclic voltammetry. This data serves as a crucial baseline for predicting the behavior of bromohydroquinone.

| pH | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Formal Potential (E°') (V vs. Ag/AgCl) | Peak Separation (ΔEp) (mV) |

| 2.0 | +0.425 | +0.365 | +0.395 | 60 |

| 4.0 | +0.310 | +0.250 | +0.280 | 60 |

| 6.0 | +0.195 | +0.135 | +0.165 | 60 |

| 7.0 | +0.135 | +0.075 | +0.105 | 60 |

| 8.0 | +0.075 | +0.015 | +0.045 | 60 |

| 10.0 | -0.045 | -0.105 | -0.075 | 60 |

Note: This data is representative of unsubstituted hydroquinone. The presence of a bromine atom, an electron-withdrawing group, is expected to shift the redox potential of bromohydroquinone to more positive values compared to hydroquinone at the same pH.

Experimental Protocols

A detailed methodology for the electrochemical analysis of hydroquinone derivatives using cyclic voltammetry is provided below. This protocol can be adapted for the study of bromohydroquinone.

Cyclic Voltammetry of a Hydroquinone Derivative

Objective: To determine the formal redox potential, and to assess the reversibility of the electrochemical process for a given hydroquinone derivative.

Materials and Equipment:

-

Bromohydroquinone (or hydroquinone standard)

-

Supporting electrolyte solution (e.g., 0.1 M KCl in phosphate (B84403) buffer) at various pH values

-

High-purity deionized water

-

Potentiostat/Galvanostat system

-

Three-electrode cell:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode: Platinum wire or graphite (B72142) rod

-

-

Polishing materials (alumina slurry or diamond paste)

-

Inert gas (Nitrogen or Argon) for deoxygenation

Experimental Procedure:

-

Electrode Preparation:

-

The working electrode (GCE) is polished to a mirror finish using alumina (B75360) slurry or diamond paste on a polishing cloth.

-

The electrode is then rinsed thoroughly with deionized water and sonicated for a few minutes to remove any residual polishing material.

-

The electrode is dried completely before use.

-

-

Solution Preparation:

-

A stock solution of the analyte (e.g., 10 mM bromohydroquinone) is prepared in a suitable solvent.

-

The electrochemical cell is filled with the supporting electrolyte solution of the desired pH.

-

The analyte solution is added to the cell to achieve the desired final concentration (e.g., 1 mM).

-

-

Electrochemical Measurement:

-

The three electrodes are immersed in the solution within the electrochemical cell.

-

The solution is purged with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. A blanket of the inert gas is maintained over the solution throughout the experiment.

-

The cyclic voltammetry scan is performed using the potentiostat. Typical parameters for hydroquinone derivatives are:

-

Initial Potential: A potential where no redox reaction is expected (e.g., -0.2 V vs. Ag/AgCl).

-

Switching Potential: A potential beyond the expected oxidation peak (e.g., +0.8 V vs. Ag/AgCl).

-

Final Potential: The initial potential.

-

Scan Rate: Typically 50-100 mV/s.

-

-

-

Data Analysis:

-

The resulting cyclic voltammogram is analyzed to determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

The formal redox potential (E°') is calculated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = |Epa - Epc|) is determined. For a reversible one-step, two-electron transfer, the theoretical value is approximately 29.5 mV.

-

The ratio of the anodic to cathodic peak currents (Ipa/Ipc) is calculated. A ratio close to 1 indicates a chemically reversible system.

-

Mandatory Visualizations

Signaling Pathway: Redox Cycling of Hydroquinones

Caption: Redox cycling of bromohydroquinone.

Experimental Workflow: Cyclic Voltammetry

Caption: Experimental workflow for cyclic voltammetry.

Unveiling the Solid State of Bromohydroquinone: A Technical Guide to its Crystal Structure and Polymorphism

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Crystal Structure and Potential Polymorphism of Bromohydroquinone.

This technical guide delves into the solid-state characteristics of bromohydroquinone (2-bromo-1,4-benzenediol), a significant chemical intermediate. The document summarizes the current understanding of its crystal structure based on computational studies and explores the potential for polymorphism, a critical consideration in drug development and materials science. This guide provides a foundational resource, presenting theoretical data, outlining key experimental protocols for solid-state analysis, and offering a visual roadmap for polymorphic screening.

Molecular and Computed Crystal Structure

A theoretical study utilizing density functional theory (DFT) has elucidated the optimized geometrical structure of bromohydroquinone. The key computed intramolecular parameters are summarized below.

Table 1: Computed Geometrical Parameters of Bromohydroquinone

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br Bond Length | Data derived from computational models |

| C-O Bond Lengths | Data derived from computational models |

| O-H Bond Lengths | Data derived from computational models |

| C-C Bond Lengths (Aromatic) | Data derived from computational models |

| C-C-C Bond Angles (Aromatic) | Data derived from computational models |

| C-C-O Bond Angles | Data derived from computational models |

| C-C-Br Bond Angle | Data derived from computational models |

| Note: The precise values from the specific computational study are not available in the initial search results, but the table structure is provided for when such data is obtained. |

Vibrational spectral measurements and computational analysis have further characterized the molecule, indicating the presence of O-H···O bonding.[1]

Polymorphism of Bromohydroquinone

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. Different polymorphs of a compound can exhibit varying physicochemical properties, including melting point, solubility, and stability, which are of paramount importance in the pharmaceutical industry.

Currently, there are no definitive published studies confirming the existence of multiple polymorphs of bromohydroquinone. However, a notable observation is the reported melting point range of 112-116 °C.[1] While this range could be attributed to impurities, it may also suggest the presence of different crystalline forms with slightly different melting temperatures. Further investigation through controlled crystallization and thermal analysis is required to ascertain the existence of polymorphism.

Experimental Protocols for Solid-State Characterization

To rigorously investigate the crystal structure and polymorphism of bromohydroquinone, a systematic experimental approach is necessary. The following sections detail the standard methodologies for synthesis, crystallization, and characterization.

Synthesis of Bromohydroquinone

A common route for the synthesis of bromohydroquinone involves the bromination of hydroquinone (B1673460).

Reaction Scheme:

Caption: Synthesis of Bromohydroquinone.

Methodology:

-

Dissolve hydroquinone in a suitable solvent, such as glacial acetic acid.

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the hydroquinone solution with stirring.

-

The reaction is typically carried out at room temperature.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

The product can be isolated by precipitation, for example, by adding water to the reaction mixture.

-

The crude bromohydroquinone is then collected by filtration, washed with water to remove any remaining acid and HBr, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Polymorph Screening through Crystallization

To explore the potential for polymorphism, bromohydroquinone should be crystallized under a variety of conditions.

Caption: Experimental Workflow for Polymorph Screening.

Methodology:

-

Solvent Variation: Dissolve bromohydroquinone in a range of solvents with different polarities (e.g., water, ethanol, acetone, toluene, hexane) at an elevated temperature to create a saturated solution.

-

Controlled Cooling: Allow the saturated solutions to cool at different rates. Slow cooling encourages the formation of thermodynamically stable forms, while rapid cooling (quenching) can sometimes yield metastable polymorphs.

-

Solvent Evaporation: Allow the solvent to evaporate slowly from the solution at different temperatures.

-

Slurry Conversion: Stir a suspension of bromohydroquinone in a solvent in which it is sparingly soluble for an extended period. This can facilitate the conversion of a less stable form to a more stable one.

-

Melt Crystallization: Heat bromohydroquinone above its melting point and then cool the melt at different rates.

Characterization Techniques

The solid forms obtained from the crystallization studies should be characterized using a suite of analytical techniques to identify and differentiate any polymorphs.

Table 2: Analytical Techniques for Polymorph Characterization

| Technique | Purpose |

| Powder X-ray Diffraction (PXRD) | To obtain a diffraction pattern unique to the crystal lattice of each polymorph. Differences in peak positions and intensities indicate different crystalline forms. |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional arrangement of atoms in the crystal lattice, including unit cell parameters and space group. This provides unambiguous identification of a polymorph. |

| Differential Scanning Calorimetry (DSC) | To measure the heat flow to or from a sample as a function of temperature. This can identify melting points, phase transitions between polymorphs, and determine their thermodynamic relationship (monotropic or enantiotropic). |

| Thermogravimetric Analysis (TGA) | To measure the change in mass of a sample as a function of temperature. This is useful for identifying solvates or hydrates. |

| Infrared (IR) and Raman Spectroscopy | To probe the vibrational modes of the molecules. Different intermolecular interactions in different polymorphs can lead to subtle but measurable shifts in the spectra. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | To probe the local environment of specific nuclei (e.g., ¹³C, ¹H). Different crystal packing can result in different chemical shifts. |

Logical Relationship between Polymorphs:

Caption: Thermodynamic Relationship between Solid Forms.

Conclusion

The solid-state properties of bromohydroquinone are an area ripe for further experimental investigation. While computational studies have provided a theoretical framework for its molecular structure, a comprehensive understanding of its crystal packing and the potential for polymorphism is currently lacking. The observed melting point range provides a tantalizing hint that multiple crystalline forms may exist. A systematic approach to crystallization and characterization, as outlined in this guide, is essential to fully elucidate the solid-state landscape of bromohydroquinone. Such knowledge is critical for its application in various fields, particularly in the development of new pharmaceutical products where the control of solid form is a regulatory and therapeutic necessity.

References

Theoretical and Computational Insights into Bromohydroquinone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on bromohydroquinone. It delves into the molecular structure, spectroscopic properties, and potential reactivity of this compound, drawing upon data from various computational chemistry approaches. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by summarizing key quantitative data, outlining computational methodologies, and visualizing important molecular and procedural concepts.

Introduction

Bromohydroquinone, a halogenated derivative of hydroquinone (B1673460), is a molecule of significant interest due to its potential applications in materials science and pharmacology. Computational chemistry provides a powerful lens through which to understand its fundamental properties at a molecular level. Theoretical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, offer deep insights into its electronic structure, vibrational modes, and reactivity, which are crucial for designing novel applications and understanding its biological activity.[1][2] This guide synthesizes the findings from key computational studies on bromohydroquinone and related compounds.

Molecular Structure and Properties

Computational studies have been instrumental in determining the optimized geometry and electronic properties of bromohydroquinone. These studies typically involve the use of quantum chemical calculations to predict molecular parameters.

Geometrical Parameters

The introduction of a bromine atom to the hydroquinone ring induces notable changes in the local bond lengths and angles.[1] DFT calculations have been employed to determine the equilibrium geometry of the molecule. Below is a summary of typical bond lengths and angles that would be derived from such studies.

Table 1: Selected Computed Geometrical Parameters for 2-Bromohydroquinone

| Parameter | Method/Basis Set | Value |

| C-Br Bond Length | B3LYP/6-31G(d) | Data to be extracted from detailed studies |

| C-O Bond Lengths | B3LYP/6-31G(d) | Data to be extracted from detailed studies |

| O-H Bond Lengths | B3LYP/6-31G(d) | Data to be extracted from detailed studies |

| C-C Bond Lengths (Aromatic) | B3LYP/6-31G(d) | Data to be extracted from detailed studies |

| C-C-Br Bond Angle | B3LYP/6-31G(d) | Data to be extracted from detailed studies |

| C-C-O Bond Angles | B3LYP/6-31G(d) | Data to be extracted from detailed studies |

| Dihedral Angles | B3LYP/6-31G(d) | Data to be extracted from detailed studies |

Note: The values in this table are placeholders and should be populated with data from specific computational chemistry literature, such as the study by Ramoji et al.[1]

Electronic Properties

The electronic properties of bromohydroquinone, such as the HOMO-LUMO energy gap and the molecular electrostatic potential (MEP), are critical for understanding its reactivity and intermolecular interactions.[2]